

Application Notes and Protocols for MLS1082 in a cAMP Accumulation Assay

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Compound of Interest

Compound Name: MLS1082

Cat. No.: B1676675

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Introduction

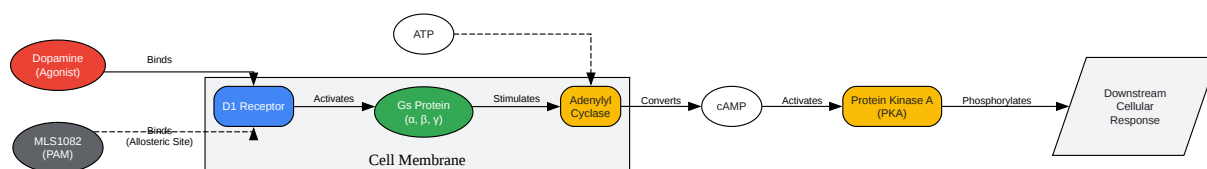
MLS1082 is a potent and selective positive allosteric modulator (PAM) of the D1-like dopamine receptor.^{[1][2][3]} As a PAM, **MLS1082** does not activate the D1 receptor on its own but enhances the receptor's response to the endogenous agonist, dopamine. The D1 dopamine receptor is a Gs-protein coupled receptor (GPCR) that, upon activation, stimulates adenylyl cyclase to increase intracellular levels of cyclic adenosine monophosphate (cAMP).^{[2][4]} Consequently, cAMP accumulation assays are a primary method for characterizing the activity of D1 receptor agonists and positive allosteric modulators like **MLS1082**.

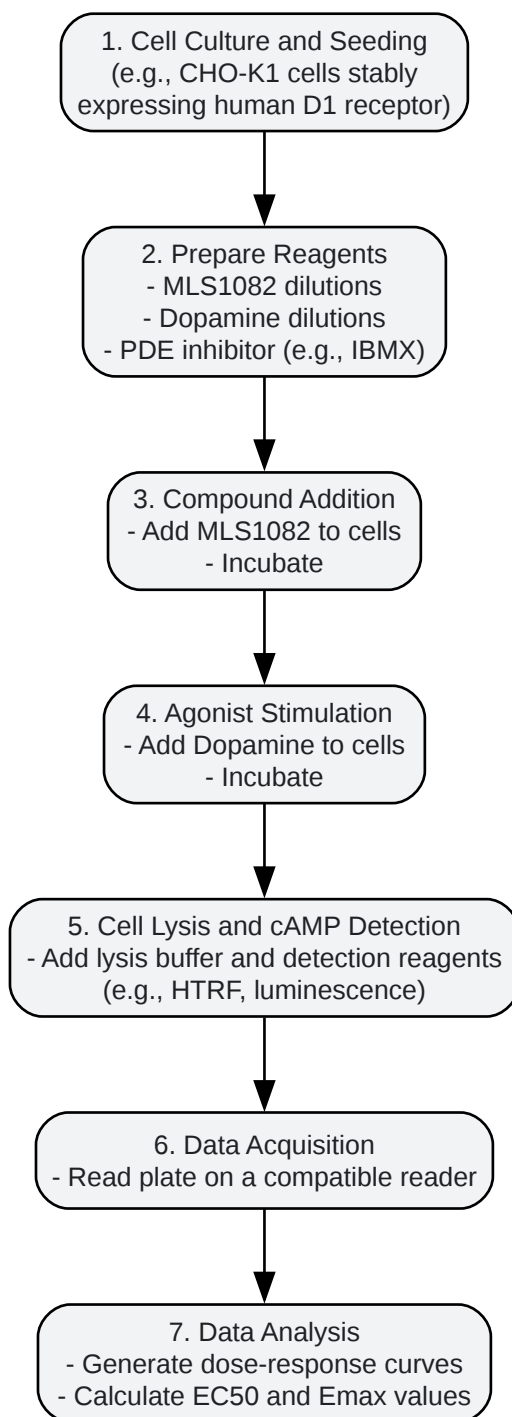
These application notes provide a detailed protocol for utilizing **MLS1082** in a cAMP accumulation assay to determine its potentiation of the dopamine-mediated D1 receptor signaling pathway.

D1 Dopamine Receptor Signaling Pathway

The canonical signaling pathway of the D1 dopamine receptor involves its coupling to the stimulatory G-protein, Gs. Activation of the D1 receptor by an agonist, such as dopamine, leads to the dissociation of the G α s subunit from the G $\beta\gamma$ dimer. The activated G α s subunit then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cAMP. The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to a cellular response. A positive

allosteric modulator like **MLS1082** binds to a site on the D1 receptor that is distinct from the dopamine binding site and enhances the signaling response to dopamine.





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